

Application Notes and Protocols for Cell Migration Assay Using ACT-660602

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Compound of Interest

Compound Name: ACT-660602

Cat. No.: B10830965

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Introduction:

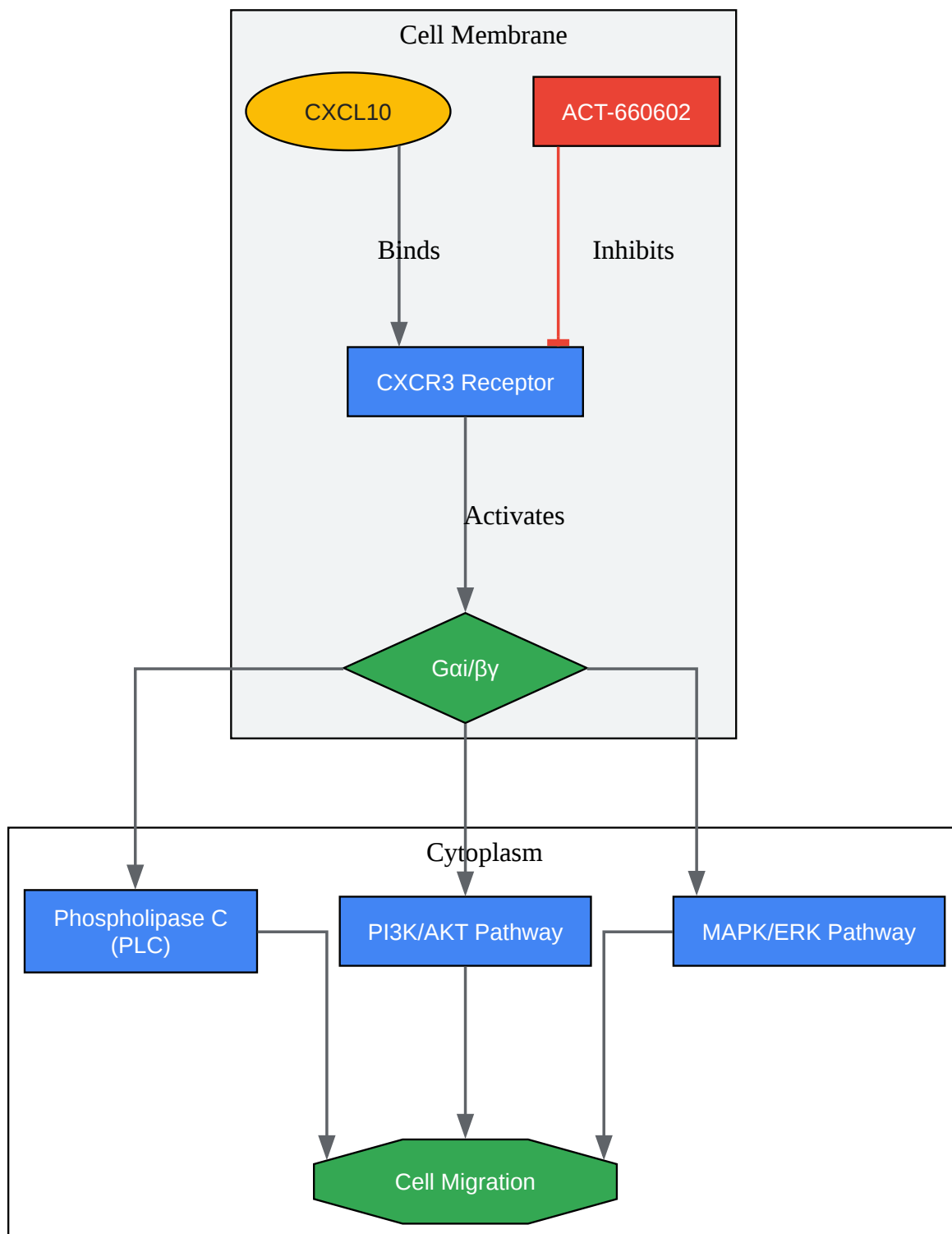
ACT-660602 is an orally active and selective antagonist of the chemokine receptor CXCR3, with an IC₅₀ value of 204 nM.[1][2] CXCR3, a G-protein-coupled receptor (GPCR), is activated by the chemokines CXCL9, CXCL10, and CXCL11, playing a crucial role in the recruitment of immune cells, particularly T-cells, to sites of inflammation.[3][4] By inhibiting the CXCR3 signaling pathway, **ACT-660602** effectively blocks T-cell migration, making it a compound of interest for research in autoimmune diseases and other inflammatory conditions.[1][3][5] These application notes provide detailed protocols for assessing the efficacy of **ACT-660602** in inhibiting T-cell migration using in vitro assays.

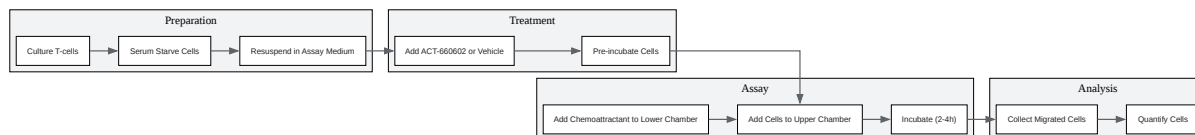
Mechanism of Action:

ACT-660602 functions as a non-competitive antagonist of CXCR3.[1] Upon binding of its cognate chemokines (CXCL9, CXCL10, or CXCL11), CXCR3 activates intracellular signaling cascades that are essential for directional cell movement. This process, known as chemotaxis, is fundamental to the immune response. **ACT-660602** blocks these downstream signaling events, thereby preventing the migration of CXCR3-expressing cells, such as activated T-cells. [3][4]

Key Signaling Pathway

The binding of chemokines like CXCL10 to the CXCR3 receptor initiates a cascade of intracellular events. As a GPCR, CXCR3 is coupled to heterotrimeric G-proteins, primarily of the G α i subtype.^[6] Activation of G α i leads to the dissociation of its subunits, which in turn modulate the activity of various downstream effectors. Key pathways involved in CXCR3-mediated cell migration include the Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/AKT, and Mitogen-activated protein kinase (MAPK)/ERK pathways. These pathways converge to regulate cytoskeletal rearrangements, adhesion, and ultimately, cell motility. **ACT-660602**, by acting as an antagonist, prevents the initiation of this signaling cascade.





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